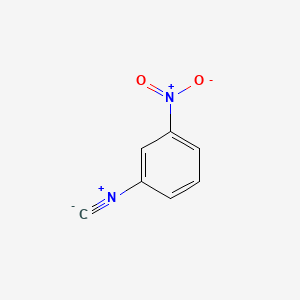

1-Isocyano-3-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c1-8-6-3-2-4-7(5-6)9(10)11/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCSJSFXYQDTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173900 | |

| Record name | Benzene, 1-isocyano-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2008-59-5 | |

| Record name | 1-Isocyano-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyano-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyano-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyano 3 Nitrobenzene and Its Analogues

Direct Synthesis Routes to 1-Isocyano-3-nitrobenzene

Direct synthesis routes involve the creation of the isocyanide group on a molecule already containing the nitrobenzene (B124822) scaffold. These methods are often efficient for producing the target compound in a limited number of steps.

A prevalent and practical method for the synthesis of isocyanides is the dehydration of N-substituted formamides. nih.gov In the context of this compound, this involves the dehydration of N-(3-nitrophenyl)formamide. This two-step process typically begins with the formylation of a primary amine, in this case, 3-nitroaniline (B104315), followed by the dehydration of the resulting formamide (B127407). researchgate.net

A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (B128534), being one of the most common and effective combinations. nih.govresearchgate.net The reaction is often carried out in a solvent like dichloromethane. A more recent, environmentally friendly protocol describes this dehydration using phosphorus oxychloride with triethylamine itself acting as the solvent, achieving high to excellent yields in a very short reaction time. nih.gov Other reagents that have been utilized for formamide dehydration include phosgene, diphosgene, and tosyl chloride. nih.govresearchgate.net

Table 1: Reagents for Dehydration of N-(3-nitrophenyl)formamide

| Dehydrating Agent | Base | Typical Solvent | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Triethylamine | Dichloromethane or Triethylamine | nih.govresearchgate.net |

| Tosyl chloride (TsCl) | Pyridine | Pyridine | researchgate.net |

Another direct route to aryl isocyanides is the Hofmann Isocyanide Synthesis, also known as the carbylamine reaction. askfilo.combrainly.in This reaction involves treating a primary amine with chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH), to generate the corresponding isocyanide. askfilo.combrainly.in For the synthesis of this compound, the starting material would be 3-nitroaniline.

The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate. askfilo.com The dichlorocarbene is generated in situ from the reaction of chloroform with the strong base. This electrophilic intermediate then reacts with the primary amine to form the isocyanide. askfilo.com The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can facilitate this reaction, particularly when dealing with aqueous and organic phases. orgsyn.org This method, while being one of the early procedures for isocyanide synthesis, has become more preparatively useful with the advent of phase-transfer catalysis. orgsyn.org

Preparation of this compound Derivatives via Functional Group Transformations

The synthesis of derivatives of this compound can be achieved by modifying a pre-existing isocyanide molecule. This approach allows for the introduction of a wide range of functional groups onto the aromatic ring.

Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of substituted aromatic compounds, particularly on rings that are activated by electron-withdrawing groups. wikipedia.orgbyjus.comchemistrysteps.com The nitro group is a strong electron-withdrawing group, making nitro-substituted aryl halides excellent substrates for SNAr reactions. lumenlearning.combritannica.com

A novel strategy for the diversification of isocyanides involves performing SNAr reactions on a suitable isocyanide precursor. d-nb.inforesearchgate.netuj.edu.pl For example, 4-fluoro-3-nitrophenyl isocyanide can serve as a precursor. d-nb.infouj.edu.pl The fluorine atom is a good leaving group in SNAr reactions, and the aromatic ring is activated by the adjacent nitro group. This precursor can react with various nucleophiles, such as primary and secondary aliphatic amines, to displace the fluoride (B91410) and generate a library of 4-amino-substituted 3-nitrophenyl isocyanides. d-nb.inforesearchgate.net This "isocyanide from isocyanide" approach provides a mild and efficient way to access a range of structurally diverse analogues that would be more challenging to prepare through direct synthesis. d-nb.info

Table 2: Examples of Nucleophiles in SNAr Reactions with 4-Fluoro-3-nitrophenyl isocyanide

| Nucleophile | Product Type | Reference |

|---|---|---|

| Primary Aliphatic Amines | 4-(Alkylamino)-3-nitrophenyl isocyanides | d-nb.inforesearchgate.net |

| Secondary Aliphatic Amines | 4-(Dialkylamino)-3-nitrophenyl isocyanides | d-nb.inforesearchgate.net |

| Morpholine | 4-Morpholino-3-nitrophenyl isocyanide | researchgate.net |

The creation of structurally diverse analogues of this compound often necessitates multi-step synthetic sequences. These approaches provide the flexibility to introduce a wide array of functional groups and build molecular complexity.

One common multi-step approach begins with a commercially available, substituted nitroaniline. For instance, starting with a substituted 3-nitroaniline, the two-step sequence of formylation followed by dehydration, as described in section 2.1.1, can be employed to generate the corresponding substituted this compound. The diversity of the final product is dictated by the substituents on the initial nitroaniline.

Alternatively, functional group transformations can be performed on a molecule that already contains the this compound core, provided the isocyanide group is stable to the reaction conditions. For example, if the aromatic ring contains other functional groups, these can be chemically modified. However, the reactivity of the isocyanide group must be considered, as it can be sensitive to strong acids and certain nucleophiles.

Diversity-oriented synthesis strategies can also be employed, where a common isocyanide-containing intermediate is used to generate a library of compounds. nih.govorganic-chemistry.org For example, an isocyanide analogue could be designed to participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly assemble complex molecular scaffolds. nih.govnih.gov

In Situ Generation Techniques for Isocyanides in Cascade Reactions

Isocyanides can be generated in situ from their corresponding formamides immediately prior to their use in a cascade or one-pot reaction. nih.gov For example, the dehydration of a formamide can be performed in the same reaction vessel where a subsequent multicomponent reaction will take place. This is particularly useful for unstable isocyanides. nih.gov

Cascade reactions that incorporate the in situ generation of an isocyanide allow for the construction of complex molecules in a single operation. researchgate.netrsc.orgrsc.orgresearchgate.net A palladium-catalyzed cascade reaction, for instance, might involve the formation of an isocyanide which then participates in a series of intramolecular cyclizations and rearrangements to build intricate heterocyclic systems. rsc.org The reactive nature of isocyanides makes them excellent candidates for such processes, where they can be trapped by various reagents as soon as they are formed. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 1 Isocyano 3 Nitrobenzene

Multicomponent Reaction (MCR) Chemistry of 1-Isocyano-3-nitrobenzene

This compound is a versatile reactant in isocyanide-based multicomponent reactions (IMCRs), which are powerful tools for rapidly generating molecular diversity and complexity from simple starting materials in a single synthetic operation. nih.govmdpi.com These reactions are characterized by their high atom economy and efficiency, as most or all atoms from the starting materials are incorporated into the final product. wustl.edufrontiersin.org The unique reactivity of the isocyanide carbon, which can react with both electrophiles and nucleophiles, is central to these transformations. nih.gov

Ugi-Type Reactions (Ugi-4CR, Ugi-3CR)

The Ugi reaction is a cornerstone of MCR chemistry, typically involving four components: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide like this compound. organic-chemistry.orgnih.gov This process yields α-acylamino amide derivatives, which are valuable scaffolds in medicinal chemistry. organic-chemistry.orgresearchgate.net The reaction is highly convergent and usually proceeds rapidly, often completing within minutes to hours under mild conditions. wikipedia.org While typically favored in polar protic solvents such as methanol or ethanol, many examples in polar aprotic solvents have also been reported. beilstein-journals.orgbeilstein-journals.org If a pre-formed imine is used, or if a bifunctional component like an amino acid is employed, the reaction reduces to a three-component reaction (Ugi-3CR). beilstein-journals.orgbeilstein-journals.org

The generally accepted mechanism of the Ugi four-component reaction (Ugi-4CR) is a sequential process where all steps are reversible except for the final rearrangement. wikipedia.org

Imine Formation: The reaction initiates with the condensation of the amine and the carbonyl compound (aldehyde or ketone) to form an imine, with the concurrent loss of a water molecule. nih.govwikipedia.org This step can be accelerated by Lewis acids. nih.gov

Nitrilium Ion Intermediate Generation: The formed imine is then protonated by the carboxylic acid component, generating a highly electrophilic iminium ion. nih.govwikipedia.org The isocyanide, in this case, this compound, acts as a nucleophile and attacks the iminium ion. nih.govbeilstein-journals.org This addition results in the formation of a key reactive intermediate: the nitrilium ion. nih.govmdpi.comwikipedia.org The generation of this nitrilium intermediate is a central and defining step in many isocyanide-based MCRs. nih.gov

Nucleophilic Trapping and Rearrangement: The nitrilium ion is a potent electrophile that is immediately trapped by the carboxylate anion (the conjugate base of the carboxylic acid component). nih.govbeilstein-journals.org This nucleophilic addition forms an α-adduct intermediate. beilstein-journals.orgbeilstein-journals.org The entire reaction sequence is driven to completion by a final, irreversible intramolecular acyl transfer known as the Mumm rearrangement. wikipedia.orgbeilstein-journals.org In this step, the acyl group migrates from the oxygen atom to the nitrogen atom, yielding the stable α-acylamino amide final product. wikipedia.org

A significant variation of the Ugi reaction is the Ugi-Smiles reaction, which expands the synthetic utility of the transformation. In this variant, the carboxylic acid component is replaced by an electron-deficient phenol. wikipedia.orgorganic-chemistry.org The reaction proceeds through a similar pathway involving the formation of an imine and a nitrilium ion intermediate. However, the trapping of the nitrilium ion by the phenoxide leads to an O-aryl imidate intermediate. chemrxiv.org Instead of a Mumm rearrangement, this intermediate undergoes an irreversible Smiles rearrangement, which involves the intramolecular nucleophilic aromatic substitution (SNAr) of the aryl group from the oxygen to the nitrogen atom. nih.govwikipedia.orgorganic-chemistry.org This rearrangement is the driving force for the reaction and results in the formation of N-aryl products. organic-chemistry.org

The Ugi reaction is renowned for its broad substrate scope, allowing for the creation of large and diverse chemical libraries. A wide variety of components can be successfully employed in conjunction with aromatic isocyanides such as this compound.

| Component | Type | Examples |

| Carbonyl | Aldehydes | Aliphatic (e.g., isobutyraldehyde), Aromatic (e.g., benzaldehyde) beilstein-journals.orgacs.org |

| Ketones | Generally less reactive than aldehydes nih.gov | |

| Amine | Primary Amines | Anilines, Alkylamines acs.org |

| Isocyanide | Aromatic | This compound, p-methoxyphenyl isocyanide broadinstitute.org |

| Aliphatic | Cyclohexyl isocyanide, tert-butyl isocyanide researchgate.net | |

| Acid/Nucleophile | Carboxylic Acids | Acetic acid, Benzoic acid beilstein-journals.orgbroadinstitute.org |

| Phenols | Electron-deficient phenols (e.g., p-nitrophenol) for Ugi-Smiles organic-chemistry.org | |

| Other Nucleophiles | Water, Azides (TMSN₃), Thiols, N-hydroxyphthalimide nih.govnih.govresearchgate.net |

The versatility of the Ugi reaction is further enhanced by the use of alternative nucleophiles in place of the carboxylic acid, leading to a wide array of Ugi-type products. nih.gov

Passerini-Type Reactions (Passerini-3CR)

Discovered by Mario Passerini in 1921, the Passerini three-component reaction (Passerini-3CR) is the first-known isocyanide-based MCR. mdpi.comwikipedia.org It involves the reaction of a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgresearchgate.net This reaction is highly atom-economical and is particularly effective when run at high concentrations in aprotic solvents. organic-chemistry.org

The precise mechanism of the Passerini reaction has been a subject of discussion, with evidence supporting both concerted and ionic pathways, largely dependent on the solvent used. wikipedia.orgchemistnotes.com

In aprotic, non-polar solvents , the reaction is believed to proceed through a concerted, non-ionic mechanism. rsc.orgencyclopedia.pub It is proposed that the carboxylic acid and the carbonyl compound form a hydrogen-bonded adduct. researchgate.net This complex then undergoes a trimolecular reaction with the isocyanide through a cyclic transition state. organic-chemistry.orgrsc.org This process involves the simultaneous α-addition of the electrophilic carbonyl carbon and the nucleophilic carboxylate oxygen across the isocyanide carbon. researchgate.netrsc.org The resulting intermediate then rearranges to furnish the final α-acyloxy amide product. rsc.org

In polar, protic solvents like water or methanol, an ionic mechanism is more likely. wikipedia.orgchemistnotes.com The reaction begins with the protonation of the carbonyl group by the acid, which activates it for nucleophilic attack. wikipedia.orgchemistnotes.com The isocyanide, such as this compound, then adds to the activated carbonyl, forming a nitrilium ion intermediate. nih.govresearchgate.net This intermediate is subsequently trapped by the carboxylate anion, followed by an acyl transfer to yield the final product. wikipedia.orgchemistnotes.com

The activation of the carbonyl component is a critical step, and the reaction is often sluggish unless highly electrophilic carbonyls or strongly acidic carboxylic acids are used. broadinstitute.org The scope of the Passerini reaction can be expanded by using alcohols instead of aldehydes under aerobic oxidative conditions, where the alcohol is catalytically oxidized in situ to the corresponding aldehyde before participating in the three-component coupling. organic-chemistry.org

Cycloaddition Reactions

The [3+1]-cycloaddition of donor-acceptor (D-A) aziridines with isocyanides provides a direct route to functionalized azetidines, which are important structural motifs in medicinal chemistry. researchgate.netrsc.org The enantioselective variant of this reaction can be achieved using a chiral catalyst, such as a chiral N,N'-dioxide/Mg(II) complex. nih.gov This reaction allows for the synthesis of enantioenriched exo-imido azetidines from racemic D-A aziridines under mild conditions. nih.gov

The proposed mechanism involves the coordination of the chiral magnesium catalyst to the aziridine, facilitating a ring-opening upon nucleophilic attack by the isocyanide, such as this compound. This attack leads to the formation of a zwitterionic intermediate. Subsequent intramolecular cyclization via a nucleophilic attack of the nitrogen anion onto the iminium carbon results in the formation of the four-membered azetidine ring. The stereochemical outcome of the reaction is controlled by the chiral ligand associated with the metal catalyst.

A silver-promoted [3+1+1] annulation reaction between isocyanoacetates and nitrosoarenes provides a pathway to synthesize 1,4,5-trisubstituted imidazoles or 4,5-dihydro-1H-imidazoles (imidazolines). researchgate.net In this reaction, the isocyanoacetate serves as both a three-atom component and a one-carbon unit. researchgate.net

The proposed mechanism for the formation of imidazolines begins with the silver-catalyzed reaction of the nitrosoarene with one molecule of isocyanoacetate, which acts as a 1,3-dipole precursor. This is followed by the addition of a second molecule of isocyanoacetate, acting as a one-carbon unit. Silver plays a dual role in this process, acting as a catalyst to activate the isocyanide and as an oxidant in the subsequent aromatization step to form imidazoles. researchgate.net When the reaction is carried out with catalytic amounts of Ag₂CO₃ at a reduced temperature, trans-imidazolines can be formed with high diastereoselectivity. researchgate.net

The [3+2] annulation of nitrones with isocyanides is a valuable method for the synthesis of five-membered heterocycles. This reaction can lead to the formation of 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones. The reaction is often promoted by a silver catalyst. The unique property of nitrones to act as a 1,3-dipole allows them to undergo this cycloaddition with dipolarophiles like isocyanides. researchgate.net

Another important [3+2] cycloaddition is the isocyanide-isocyanide cross-cycloaddition for the synthesis of imidazoles. This reaction, typically catalyzed by copper, involves the reaction between two different isocyanides. organic-chemistry.org The proposed mechanism involves the activation of the sp³ C-H bond of one isocyanide by the copper catalyst, forming a cuprioisocyanide intermediate. This intermediate then undergoes a [3+2] cycloaddition with an aryl isocyanide, such as this compound, to form the imidazole ring. sigmaaldrich.com

| Cycloaddition Type | Reactants | Product | Catalyst/Promoter |

| [3+2] Annulation | Nitrone, Isocyanide | 1,2,4-Oxadiazolidin-5-one | Silver |

| [3+2] Cross-Cycloaddition | Two different Isocyanides | Imidazole | Copper |

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile in a concerted pericyclic process. chesci.comorganic-chemistry.org Isocyanides, including this compound, can act as dipolarophiles in these reactions.

Common 1,3-dipoles that react with isocyanides include azides, nitrile oxides, and nitrones. youtube.comrsc.org The reaction of an azide with an isocyanide can lead to the formation of a tetrazole, while the reaction with a nitrile oxide can yield an oxadiazole. As mentioned previously, nitrones react with isocyanides to form isoxazolidine derivatives. researchgate.net The regioselectivity of these reactions is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the isocyanide. wikipedia.org

Reactions with Imines and Carbonyl Compounds

The reaction of isocyanides with imines is a well-established method for the synthesis of various nitrogen-containing heterocycles. In the absence of a carboxylic acid, the direct reaction of an imine with two equivalents of an isocyanide, often under Lewis acid catalysis, can lead to the formation of a bis(imino)azetidine. nih.gov The proposed mechanism involves the initial Lewis acid activation of the imine, followed by a nucleophilic attack of one isocyanide molecule to form a nitrilium intermediate. A subsequent attack by a second isocyanide molecule generates a second nitrilium ion, which is then trapped by the nitrogen of the imine in a 4-exo-dig cyclization to form the azetidine ring. nih.gov

Imines are typically formed from the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org This reaction is acid-catalyzed and reversible. libretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the C=N double bond. masterorganicchemistry.com The reactivity of this compound with the in situ-generated imine would then proceed as described above.

The direct reaction of isocyanides with carbonyl compounds in the presence of a carboxylic acid is the classic Passerini reaction, as detailed in section 3.1.2.2.

Mechanistic Studies of Sequential Isocyanide Insertion into Imines

The reaction between isocyanides and imines is a fundamental process in organic chemistry, often proceeding under Lewis acid catalysis. The mechanism involves the nucleophilic attack of the isocyanide carbon atom on the electrophilic carbon of the activated imine. This initial step leads to the formation of a crucial nitrilium ion intermediate. nih.gov

Subsequent reaction pathways depend on the conditions and the reagents present. One significant pathway involves the sequential insertion of a second isocyanide molecule. The first nitrilium intermediate can be attacked by another isocyanide equivalent, generating a second nitrilium ion. This is followed by a nucleophilic 4-exo-dig cyclization, where the nitrogen atom of the original imine moiety attacks the newly formed electrophilic center, ultimately yielding a four-membered bis(imino)azetidine ring system. nih.gov This process represents a sequential double incorporation of the isocyanide into the carbon-nitrogen double bond of the imine. nih.gov

A simplified mechanistic hypothesis can be outlined as follows:

Activation: A Lewis acid (LA) activates the imine, increasing its electrophilicity.

First Insertion: The isocyanide acts as a nucleophile, attacking the activated imine to form a nitrilium ion intermediate.

Second Insertion: A second molecule of isocyanide attacks the first nitrilium intermediate, leading to a dicationic or a second nitrilium ion species.

Cyclization: The nitrogen atom of the initial imine residue acts as an intramolecular nucleophile, attacking the terminal electrophilic carbon to close the four-membered ring, forming the azetidine product. nih.gov

This sequential insertion mechanism highlights the unique reactivity of the isocyanide group in building complex heterocyclic scaffolds from simple starting materials. nih.gov

Formation of α-Aminoamides and α-Aminoamidines

The versatile nitrilium ion intermediate, formed from the initial reaction of an isocyanide with an imine, can be trapped by various nucleophiles, leading to different product classes. This is the basis for several multicomponent reactions (MCRs). nih.gov

When the nucleophile is water, the nitrilium ion is captured to form α-aminoamides. This pathway is a variation of the well-known Ugi multicomponent reaction, where in the absence of a carboxylic acid, water can act as the nucleophile. nih.gov

Alternatively, if an amine is present in the reaction mixture, it can act as the nucleophile to trap the nitrilium cation. This leads to the formation of α-aminoamidines. nih.govnih.gov This process is often achieved in a three-component reaction (3CR) between an aldehyde, an amine, and an isocyanide. The aldehyde and amine first react in situ to generate the imine, which is then attacked by the isocyanide. The resulting nitrilium intermediate is subsequently trapped by a second equivalent of the amine to afford the final α-aminoamidine product after a nih.govrsc.org-hydrogen shift. nih.gov

The general mechanism for the formation of α-aminoamidines can be summarized as:

Imine Formation: An aldehyde and an amine condense to form an imine (or Schiff base).

Nucleophilic Attack: The isocyanide attacks the imine (often activated by a catalyst like molecular iodine or a Lewis acid), forming the nitrilium intermediate. nih.gov

Amine Trapping: A second molecule of amine attacks the electrophilic carbon of the nitrilium intermediate.

Rearrangement: The resulting adduct undergoes a tautomerization or a nih.govrsc.org-hydrogen shift to yield the stable α-aminoamidine. nih.gov

This methodology provides an efficient and atom-economical route to highly substituted amidine compounds. nih.gov

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Isocyanide) | Catalyst | Product Type | Ref. |

| Benzaldehyde | Aniline | tert-Butyl isocyanide | I₂ | α-Aminoamidine | nih.gov |

| 4-Chlorobenzaldehyde | 4-Methoxyaniline | Cyclohexyl isocyanide | I₂ | α-Aminoamidine | nih.gov |

| In situ generated imine | Water (Nucleophile) | Isocyanide | Lewis Acid | α-Aminoamide | nih.gov |

| In situ generated imine | Amine (Nucleophile) | Isocyanide | Lewis Acid | α-Aminoamidine | nih.gov |

Catalytic Reactivity of this compound

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for organic synthesis, enabling the construction of complex molecules from simple precursors. nih.govnih.gov Isocyanides, including aromatic variants like this compound, are exceptionally versatile C1 building blocks in these transformations due to the unique electronic nature of the divalent carbon atom. nih.govnih.gov They can act as ligands for transition metals or as reactive substrates that undergo insertion into metal-carbon bonds. nih.govrsc.org

Transition metal-catalyzed reactions involving isocyanides are diverse and include:

Cross-Coupling Reactions: Isocyanides can be inserted into organometallic intermediates during cross-coupling cycles, leading to the formation of imines, amides, ketones, and other functional groups. nih.gov

Cyclization Reactions: Catalytic cycles can be designed to construct various nitrogen-containing heterocycles through isocyanide insertion followed by intramolecular reactions. researchgate.net

Multicomponent Reactions (MCRs): Transition metals are effective catalysts for MCRs involving isocyanides, promoting the efficient assembly of complex products in a single step. nih.gov

The reactivity in these transformations is governed by the ability of the transition metal to coordinate the isocyanide and facilitate its insertion or subsequent reaction steps. rsc.orgresearchgate.net

Interactions with First-Row Transition Metals

In recent years, first-row transition metals (such as iron, cobalt, nickel, and copper) have gained prominence as cost-effective and sustainable alternatives to precious metals in catalysis. nih.govresearchgate.net These earth-abundant metals are effective catalysts for a variety of isocyanide-based multicomponent reactions. researchgate.net Their unique electronic properties can lead to novel reactivity and selectivity. researchgate.net

Cobalt and nickel, in particular, have been successfully employed in isocyanide chemistry.

Cobalt: Cobalt catalysts have been developed for C-H functionalization and cyclization reactions where isocyanides are key components. nih.govnih.gov These processes often involve cobalt intermediates that enable unique reaction pathways not readily accessible with other metals. researchgate.net

Nickel: Nickel catalysts are used for multicomponent coupling reactions involving alkyl halides, isocyanides, and water to produce alkyl amides. researchgate.net

The use of first-row transition metals offers a greener and more economical approach to synthesizing complex nitrogen-containing molecules from isocyanide precursors. nih.gov

Palladium-Catalyzed Processes

Palladium is one of the most versatile and widely used transition metals for catalyzing reactions involving isocyanides. mdpi.comnobelprize.org Palladium-catalyzed isocyanide insertion reactions, often termed imidoylative cross-couplings, are a powerful method for forming C-C and C-N bonds. nih.gov

A general catalytic cycle for these processes typically involves three key steps:

Oxidative Addition: An active Pd(0) complex reacts with an organic halide (e.g., aryl halide) to form an organopalladium(II) species. nih.govnobelprize.org

Isocyanide Insertion: The isocyanide, such as this compound, undergoes a rapid 1,1-migratory insertion into the aryl-palladium bond. This step forms a key imidoyl-palladium(II) complex. nih.gov

Termination Step: The imidoyl-palladium intermediate can react in several ways. It can undergo transmetalation with an organometallic reagent (as in Suzuki or Stille couplings), be intercepted by a nucleophile, or undergo reductive elimination to release the final imine-containing product and regenerate the Pd(0) catalyst. nih.gov

The presence of the electron-withdrawing nitro group on this compound influences its electronic properties but does not preclude its participation in these catalytic cycles. Indeed, reactions using 4-nitrophenyl isocyanide, a close analog, have been reported, demonstrating the feasibility of using nitro-substituted aryl isocyanides in palladium-catalyzed transformations, although yields may sometimes be lower compared to electron-rich counterparts. nih.gov

| Coupling Partner 1 | Coupling Partner 2 | Isocyanide | Catalyst System | Product Type | Ref. |

| Aryl Halide | Organoboron Cpd. | R-NC | Pd(0) complex | Imine/Ketone | nih.govnobelprize.org |

| Aryl Halide | Organozinc Cpd. | R-NC | Pd(0) complex | Imine/Ketone | nih.gov |

| 2-bromoindole | Aliphatic Isocyanide | R-NC | Pd(OAc)₂ / Xantphos | Indoloquinoline | nih.gov |

| 2-bromoindole | 4-Nitrophenyl isocyanide | Ar-NC | Pd(OAc)₂ / Xantphos | Indoloquinoline | nih.gov |

Cobalt-Based Catalysis

Cobalt-based catalysts offer a cost-effective and sustainable alternative to precious metals like palladium and rhodium for isocyanide transformations. researchgate.net Cobalt's distinct electronic structure and lower electronegativity can result in unique reactivity and selectivity. researchgate.netrsc.org

Cobalt catalysts have been effectively used in several types of isocyanide-based reactions:

Three-Component Cascade Reactions: Cobalt complexes can catalyze the cyclization of isocyanides, azides, and amines to generate important heterocyclic structures like quinazolines. These cascade reactions are notable for their high atom economy and ability to form multiple C-N bonds in a single operation under mild conditions. nih.gov

C-H Bond Functionalization: Cobalt(III) catalysts have been employed for C-H bond amidation reactions using isocyanates, which share some electronic similarities with isocyanides. nih.gov This demonstrates the potential of cobalt to mediate the insertion of C=N functionalities.

Carbocyclization: Cobalt can catalyze the carbocyclization of bisallenes with aryl boronic acids, showcasing its ability to mediate complex C-C bond-forming cascades. rsc.org

The development of cobalt-catalyzed reactions for isocyanides is an active area of research, driven by the desire for more economical and environmentally benign synthetic methods. researchgate.net

Silver-Catalyzed Annulations and Cycloadditions

The isocyanide functional group is a versatile building block in modern organic synthesis, and its reactivity can be effectively harnessed using silver catalysis. Silver salts, particularly silver oxide (Ag₂O) and silver carbonate (Ag₂CO₃), have proven to be potent catalysts for a variety of annulation and cycloaddition reactions involving isocyanides, including aromatic isocyanides like this compound. These reactions provide efficient pathways to construct complex nitrogen-containing heterocyclic scaffolds.

Silver plays a multifaceted role in these transformations, often acting as a Lewis acid to activate the isocyanide carbon toward nucleophilic attack. In many cases, it also participates in the redox steps of the catalytic cycle. researchgate.net The general reactivity patterns observed for aromatic isocyanides suggest that this compound would be a suitable substrate for these silver-catalyzed transformations.

Several types of silver-catalyzed cycloadditions involving isocyanides have been developed:

[3+2] Cycloadditions: This is a common pathway for constructing five-membered rings. For instance, silver-catalyzed [3+2] annulation of nitrones with isocyanides yields 1,2,4-oxadiazolidin-5-one derivatives. nih.govacs.org Similarly, the reaction of isocyanides with diazo compounds in the presence of a silver catalyst can produce 1,4-disubstituted-1,2,3-triazoles with high regioselectivity. rsc.org An enantioselective variant has also been developed for the reaction between aurones and isocyanoacetates, catalyzed by a chiral silver complex, to produce spiro-1-pyrrolines. nih.govfigshare.com

[3+1+1] Annulations: In these reactions, one reactant serves as a three-atom component while the isocyanide acts as a one-carbon unit. A notable example is the silver-promoted [3+1+1] annulation of isocyanoacetates with nitrosoarenes to form 1,4,5-trisubstituted imidazoles. researchgate.net In this process, silver is proposed to have a dual role: catalyzing the activation of the isocyanide and acting as an oxidant in the final aromatization step. researchgate.net

[4+1] Annulations: Silver catalysts can also promote [4+1] annulations, such as the reaction between isocyanoacetates and alkylpyridinium salts, which provides regioselective access to various N-fused heterocycles like indolizines. acs.org

The presence of the electron-withdrawing nitro group in this compound can influence its reactivity in these cycloadditions by modulating the electronic properties of the isocyanide group.

| Reaction Type | Reactants | Product | Silver Catalyst | Reference |

| [3+2] Annulation | Nitrones, Isocyanides | 1,2,4-Oxadiazolidin-5-ones | Ag₂O | nih.govacs.org |

| [3+2] Cycloaddition | Diazo Compounds, Isocyanides | 1,4-Disubstituted-1,2,3-triazoles | Not Specified | rsc.org |

| Asymmetric [3+2] Cycloaddition | Aurones, Isocyanoacetates | Spiro-1-pyrrolines | Chiral Ag-complex | nih.gov |

| [3+1+1] Annulation | Isocyanoacetates, Nitrosoarenes | 1,4,5-Trisubstituted Imidazoles | Ag₂CO₃ | researchgate.net |

| [4+1] Annulation | Isocyanoacetates, Alkylpyridinium Salts | 1,2-Disubstituted Indolizines | Not Specified | acs.org |

Reactions with Metal Carbyne Complexes: Formation of Metallacyclopropenimine Intermediates

Aromatic isocyanides, including analogs of this compound, exhibit characteristic reactivity with transition metal carbyne complexes. These reactions often proceed via a nucleophile-induced carbyne-isocyanide C-C coupling process, leading to the formation of η²-iminoketenyl species, which have been postulated as key intermediates. xmu.edu.cn

In the reaction of metallapentalyne, a type of metal carbyne complex, with various isocyanides, the steric and electronic properties of the isocyanide's substituent play a crucial role in determining the product structure. xmu.edu.cn When reacting with p-nitrophenyl isocyanide, a close structural and electronic analog of this compound, an η²-iminoketenyl product is isolated. mdpi.com This species can be viewed as a resonance structure of a metallacyclopropenimine.

The proposed mechanism involves the direct nucleophilic attack of the isocyanide's terminal carbon onto the electrophilic carbyne carbon of the metal complex. xmu.edu.cn This attack leads to the formation of a three-membered metallacycle. The stability of this metallacyclopropenimine or η²-iminoketenyl structure is sensitive to steric hindrance around the isocyanide nitrogen. Isocyanides with less sterically demanding substituents, such as aromatic ones, allow for the necessary bending at the nitrogen atom to form the stable η²-iminoketenyl structure. In contrast, bulky substituents like tert-butyl prevent this geometry, leading to different reaction outcomes. xmu.edu.cn

These findings indicate that this compound would readily react with metal carbyne complexes to form stable metallacyclopropenimine-like intermediates, which are valuable for further synthetic transformations.

Photoredox Catalysis

Role of Aromatic Isocyanides as Catalytic Electron Acceptors

In the context of photoredox catalysis, the reactivity of this compound is dominated by the strong electron-accepting nature of the nitroaromatic moiety. osti.gov Photoinduced electron transfer (PET) processes are fundamental to photoredox catalysis, where an excited state molecule engages in electron transfer with a substrate. youtube.com An excited state molecule is both a stronger oxidizing and reducing agent than its ground state, facilitating electron transfer reactions that would otherwise be thermodynamically unfavorable. youtube.com

The nitrobenzene (B124822) unit is a well-established electron acceptor. When subjected to photocatalytic conditions, for example using semiconductor quantum dots (QDs) like CdS as the photocatalyst, nitrobenzene can be reduced. osti.gov The process is initiated by photoexcitation of the catalyst, which then transfers an electron to the nitrobenzene molecule. Therefore, this compound is expected to function as a competent electron acceptor in photoredox catalytic cycles, with the initial electron transfer likely targeting the nitro group. This acceptance of an electron generates a radical anion intermediate, which can then undergo further reactions.

Mechanistic Investigations of Photoinduced Electron Transfer (PET)

The mechanism of photoinduced electron transfer involving a nitroaromatic compound like this compound typically involves a series of sequential one-electron transfer steps. osti.gov Detailed mechanistic studies on the photocatalytic reduction of nitrobenzene to aniline provide a clear model for the reactivity of this compound. osti.gov

Initial Electron Transfer: Upon photoexcitation, the photocatalyst (e.g., a sensitizer or quantum dot) donates an electron to this compound. This step is often coupled with protonation, especially in protic media, to form a nitrobenzene radical intermediate.

Sequential Reduction: The initial radical intermediate undergoes a cascade of further single-electron and proton transfers. This sequential process leads to key intermediates such as the corresponding nitrosobenzene and phenylhydroxylamine derivatives. osti.gov

Final Product Formation: The reduction cascade continues until the fully reduced product, 3-isocyanoaniline, is formed.

Transient absorption spectroscopy studies on the reduction of nitrobenzene have shown that after the initial photoexcitation, electron transfer from the catalyst to the substrate occurs on the nanosecond timescale. osti.gov The rate constants for these single-electron transfer steps are correlated with the thermodynamic driving force for the corresponding proton-coupled electron transfers, suggesting that the electron transfer itself is often the rate-limiting step in each stage of the reduction. osti.gov

Cooperative Organo- and Transition Metal Catalysis

Cooperative catalysis, which combines a transition metal catalyst and an organocatalyst, is a powerful strategy in organic synthesis. chim.it This approach enables transformations that are not possible with either catalyst alone by activating different parts of a substrate or by engaging in novel reaction mechanisms. chim.it

This compound is an ideal substrate for such a dual catalytic system due to its two distinct functional groups.

The isocyanide group can coordinate to a transition metal center (e.g., copper, palladium, gold), activating it for nucleophilic attack or insertion reactions.

The nitroaromatic ring can be activated by an organocatalyst. For example, an amine organocatalyst could form an enamine or iminium ion with another substrate, which could then react with the transition-metal-activated isocyanide. chim.it Alternatively, hydrogen-bond donor organocatalysts could interact with the nitro group, increasing the electrophilicity of the aromatic ring.

This synergistic activation allows for complex, multicomponent reactions to be performed in a single step with high control over selectivity. While specific applications involving this compound in cooperative catalysis are not extensively detailed, the principles of this catalytic strategy suggest significant potential for developing novel reactions with this bifunctional molecule. researchgate.net

Other Significant Reactivity Pathways

Beyond the reactions centered on the isocyanide group, a dominant and significant reactivity pathway for this compound is the reduction of its nitro group. The transformation of nitrobenzene to aniline is a reaction of broad industrial and synthetic importance, often used in the production of dyes, pharmaceuticals, and agrochemicals. aps.org

This reduction can be achieved under various conditions:

Catalytic Hydrogenation: Using transition metal catalysts such as palladium, platinum, or nickel with hydrogen gas.

Photocatalytic Reduction: As discussed under photoredox catalysis, visible-light-mediated reactions using semiconductor photocatalysts can efficiently reduce the nitro group through a series of single-electron transfers. osti.gov

Computational Studies: Theoretical investigations using density functional theory (DFT) have explored the use of novel nonmetal catalysts, such as silicene, for the reduction of nitrobenzene, highlighting the ongoing search for more environmentally friendly catalytic systems. aps.org

This reactivity pathway is significant because it transforms the electronic nature of the molecule. The product, 3-isocyanoaniline, features a nucleophilic amino group and an electron-rich aromatic ring, in stark contrast to the electrophilic and electron-poor nature of the starting material. This opens up completely different avenues for subsequent synthetic modifications.

Nitrene Transfer Reactions from Azides to Isocyanides

The reaction between azides and isocyanides, such as this compound, is a powerful method for the synthesis of unsymmetrical carbodiimides. This transformation proceeds via a nitrene transfer mechanism, which is often facilitated by transition metal catalysts. vu.nlrsc.org The cross-coupling of an azide with an isocyanide is recognized for its efficiency, high reaction rates, and good atom economy, making it a direct and cost-effective strategy for generating diverse carbodiimides. tandfonline.com

The generalized mechanism for this reaction can be broken down into three key steps:

Generation of the Nitrene Intermediate: In the presence of a transition metal catalyst (e.g., based on Ti, Pd, Rh, or Co), the azide coordinates to the metal center. tandfonline.combeilstein-journals.org This is followed by the extrusion of dinitrogen (N₂) gas, a thermodynamically favorable process, which generates a highly reactive metal-nitrene (or metal-imido) intermediate. tandfonline.com

Nucleophilic Attack by the Isocyanide: The isocyanide, in this case, this compound, then acts as a nucleophile, attacking the electrophilic nitrene nitrogen atom. Alternatively, the isocyanide can coordinate to the metal center and undergo a 1,1-migratory insertion into the metal-imido bond.

Formation of the Carbodiimide: The subsequent transfer of the nitrene to the isocyanide carbon atom leads to the formation of the carbodiimide product. The catalyst is then regenerated, allowing it to participate in another catalytic cycle. beilstein-journals.org

R¹-N₃ + R²-NC → R¹-N=C=N-R² + N₂

These carbodiimides are highly reactive intermediates themselves and can be used in situ for the synthesis of a variety of other organic compounds and heterocycles. tandfonline.com The reaction is compatible with a wide range of functional groups on both the azide and the isocyanide, including aryl isocyanides like this compound. beilstein-journals.org

α-Acidity and Radical Reaction Pathways of the Isocyanide Moiety

α-Acidity

The concept of α-acidity in isocyanides refers to the acidity of a proton on the carbon atom adjacent (in the α-position) to the isocyanide functional group. The isocyanide group is electron-withdrawing, which can increase the acidity of these α-protons. nih.gov For example, in α-isocyanoesters, deprotonation at the α-carbon is readily achieved, leading to the formation of enolates that can participate in various synthetic transformations. nih.gov However, in the case of this compound, there are no α-protons, as the isocyanide group is directly attached to the aromatic ring. Therefore, the α-acidity of the isocyanide moiety is not a relevant aspect of its reactivity profile.

Radical Reaction Pathways

The isocyanide group can readily participate in radical reactions. The general pathway involves the addition of a radical species to the nucleophilic carbon atom of the isocyanide group. beilstein-journals.orgnih.gov This addition results in the formation of a key intermediate known as an imidoyl radical. beilstein-journals.org

The formation and subsequent reactions of the imidoyl radical can be described as follows:

Radical Addition: A radical species (R•) attacks the terminal carbon of the isocyanide group of this compound.

Formation of the Imidoyl Radical: This addition leads to the formation of an imidoyl radical intermediate. The stability and subsequent reactivity of this radical are influenced by the substituents on the nitrogen and the newly attached radical fragment.

Subsequent Reactions: The imidoyl radical can undergo several transformations, including:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor to yield an imine.

Intramolecular Cyclization: If there is an appropriately positioned unsaturated group within the molecule, the imidoyl radical can undergo intramolecular cyclization, leading to the formation of heterocyclic structures. beilstein-journals.orgnih.gov For instance, radical cyclization of 2-isocyanobiaryls is a known method for synthesizing phenanthridine derivatives. beilstein-journals.orgnih.gov

Intermolecular Trapping: The imidoyl radical can be trapped by other molecules in the reaction mixture.

The presence of the nitro group on the benzene (B151609) ring of this compound would likely influence the electronic properties of the molecule and any radical intermediates formed on the aromatic ring, but the primary site of radical attack is the isocyanide carbon. rsc.org

Nucleophilic Additions to the Isocyanide Carbon Atom

The carbon atom of the isocyanide group in this compound exhibits dual character; it can act as both a nucleophile and an electrophile. acs.org In the context of nucleophilic additions, the isocyanide carbon is susceptible to attack by nucleophiles. youtube.comyoutube.com This electrophilicity is enhanced by the presence of the strongly electron-withdrawing nitro group on the aromatic ring, which pulls electron density away from the isocyanide carbon.

The general mechanism for nucleophilic addition to the isocyanide carbon is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom of the isocyanide group.

Formation of an Anionic Intermediate: This attack results in the formation of a nitrogen-centered anion, often a metallated N-formimidoyl derivative if the nucleophile is an organometallic reagent.

Further Reaction/Workup: This intermediate can then be protonated during an aqueous workup or react with another electrophile to yield the final product. youtube.com

A variety of nucleophiles can add to isocyanides, including organometallic reagents, carbanions, amines, and alcohols, often requiring catalytic activation. acs.org For example, the reaction of an isocyanide with a carboxylic acid begins with a concerted α-addition of the acid to the isocyanide, leading to an acyl imidate. researchgate.net Under acidic conditions, isocyanides can be hydrolyzed to formamides, a reaction that proceeds via the attack of water on the protonated isocyanide. researchgate.net The electron-deficient nature of the aromatic ring in this compound, due to the nitro group, makes the isocyanide carbon a particularly good target for nucleophiles. nih.govlibretexts.org

Mechanistic Studies on the Conversion of Nitro Derivatives to Nitriles

The conversion of an aromatic nitro compound like this compound into the corresponding nitrile (3-nitrobenzonitrile) is a synthetically important transformation. While the direct replacement of a nitro group with a cyano group is rare, it can be achieved under specific conditions, particularly with highly activated aromatic systems. tandfonline.com A more common and mechanistically well-understood pathway involves a multi-step sequence.

Direct Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient nitroaromatics, direct displacement of the nitro group by a cyanide nucleophile can occur. The mechanism is a nucleophilic aromatic substitution (SNAr):

Nucleophilic Attack: The cyanide ion (CN⁻) attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitrite ion (NO₂⁻), yielding the nitrile product.

This direct replacement is generally difficult and requires forcing conditions or significant activation of the aromatic ring by multiple electron-withdrawing groups. tandfonline.com

Multi-step Conversion via Diazotization (Sandmeyer Reaction)

A more conventional and widely applicable method involves the reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer reaction.

Reduction of the Nitro Group: The nitro group is first reduced to a primary amine (-NH₂). This can be achieved with a variety of reducing agents, such as tin or iron in the presence of hydrochloric acid, or by catalytic hydrogenation.

Diazotization: The resulting aromatic amine is then treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) cyanide (CuCN) solution. The diazonium group is an excellent leaving group (N₂ gas) and is replaced by the cyanide from the copper salt to form the final nitrile product.

This sequence provides a reliable and high-yielding route for the conversion of an aromatic nitro group to a nitrile.

Advanced Synthetic Applications of 1 Isocyano 3 Nitrobenzene in Organic Chemistry

Synthesis of Complex Molecular Architectures

The reactivity of the isocyano group in 1-isocyano-3-nitrobenzene allows for its participation in a variety of cycloaddition and multicomponent reactions, leading to the formation of intricate molecular structures.

Construction of Diverse Nitrogen-Containing Heterocycles

This compound has been successfully employed in the synthesis of a wide array of nitrogen-containing heterocycles. These reactions often proceed with high atom economy and lead to the rapid assembly of complex ring systems.

Pyrroles: The reaction of nitroalkenes with α-isocyanoacetate esters in the presence of a base provides a direct route to 5-unsubstituted pyrroles in high yields. This method offers a convenient pathway to important pyrrole-containing structures.

Quinazolines: Palladium-catalyzed three-component reactions involving 2-aminobenzonitriles, aldehydes, and arylboronic acids can be utilized to synthesize diverse quinazoline derivatives. This approach demonstrates good functional group tolerance. researchgate.net Additionally, quinazolines can be accessed through the reaction of isocyanides with amines and carbodiimides, catalyzed by palladium acetate. researchgate.net

Pyrazines: While direct synthesis of pyrazines using this compound is not extensively documented, general methods for pyrazine construction involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. The versatility of isocyanide chemistry suggests potential for the development of novel routes to pyrazine derivatives.

Pyranopyrazoles: These fused heterocyclic systems can be synthesized through one-pot, four-component condensation reactions of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. rsc.orgresearchgate.net While the direct involvement of this compound in this specific reaction is not detailed, the principles of multicomponent reactions suggest its potential as a building block in similar syntheses.

The synthesis of other heterocycles such as azetidines , imidazoles , triazoles , and oxadiazolidinones using isocyanides is well-established in organic chemistry. Isocyanides participate in Passerini and Ugi reactions, which are powerful tools for generating a variety of heterocyclic structures. nih.govbeilstein-journals.orgwikipedia.orgresearchgate.net For instance, the Passerini reaction, involving an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy amides, which can be precursors to oxadiazolidinones. wikipedia.orgresearchgate.net The Ugi reaction, a four-component reaction, provides access to α-acylamino amides, versatile intermediates for the synthesis of various heterocycles, including imidazoles and triazoles. nih.govbeilstein-journals.org

Formation of Highly Functionalized and Polycyclic Scaffolds

The multicomponent nature of isocyanide reactions allows for the incorporation of multiple points of diversity, leading to the formation of highly functionalized and polycyclic scaffolds in a single step. The reactive nitrilium ion intermediate formed in these reactions can be trapped by various nucleophiles, both inter- and intramolecularly, to construct complex ring systems. nih.gov This strategy is particularly valuable in the synthesis of natural product analogs and other intricate molecular architectures.

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. This compound, with its ability to participate in a variety of multicomponent reactions, is an ideal building block for DOS.

Combinatorial Library Generation for Chemical Space Exploration

Isocyanide-based multicomponent reactions (IMCRs) are exceptionally well-suited for the generation of combinatorial libraries. By systematically varying the other components in reactions such as the Ugi and Passerini reactions, vast libraries of compounds with diverse functionalities and stereochemistries can be rapidly synthesized. nih.govbeilstein-journals.org The use of this compound in such libraries introduces a nitrophenyl moiety, which can be further modified to expand the structural diversity of the library.

DNA-Encoded Library (DEL) Synthesis

DNA-encoded library (DEL) technology enables the synthesis and screening of massive combinatorial libraries of compounds. Isocyanide multicomponent reactions have been shown to be compatible with DNA-tagged substrates, allowing for the diversification of DNA-encoded amines and the creation of structurally diverse scaffolds within DELs. nih.gov While specific examples utilizing this compound in DEL synthesis are not prevalent in the provided search results, the general applicability of IMCRs to this technology suggests its potential utility.

Synthesis of Biologically Relevant Scaffolds and Analogs

The heterocycles and complex scaffolds synthesized using this compound often form the core of biologically active molecules. The ability to rapidly generate analogs through multicomponent reactions is a significant advantage in medicinal chemistry for structure-activity relationship (SAR) studies. The nitro group on the phenyl ring of this compound can serve as a precursor to an amino group, which can then be further functionalized to modulate the biological activity of the synthesized compounds.

N-Aryl Carboxamide and N-Arylamino Thiocarboxamide Derivatives

Isocyanide-based multicomponent reactions (IMCRs), particularly the Passerini and Ugi reactions, are fundamental methods for the synthesis of N-aryl carboxamide derivatives. The Passerini three-component reaction (P-3CR), discovered in 1921, combines an isocyanide, a carbonyl compound, and a carboxylic acid to directly afford α-acyloxy carboxamides. nih.govmdpi.com The Ugi four-component reaction (U-4CR) extends this by incorporating a primary amine to produce α-acylamino amides. mdpi.comresearchgate.net Both reactions are highly convergent and atom-economical, making them valuable tools in synthetic chemistry.

The general mechanism for these reactions involves the characteristic dual electrophilic and nucleophilic nature of the isocyanide carbon. In the Passerini reaction, the isocyanide undergoes an α-addition with the carbonyl and carboxylic acid components. nih.gov In the Ugi reaction, the isocyanide attacks an imine intermediate formed in situ, generating a nitrilium ion that is subsequently trapped by the carboxylate. rsc.orgrsc.org

Despite the broad applicability of these reactions to various isocyanides, the provided search results lack specific examples detailing the use of this compound for the synthesis of N-aryl carboxamides. Consequently, data regarding its reactivity, substrate scope, and the yields of the corresponding carboxamide products are not available.

Information regarding the synthesis of N-arylamino thiocarboxamide derivatives using this compound is also absent from the search results. While methods for converting thioureas to carbodiimides (which can then react to form other derivatives) are mentioned, the direct synthesis of thiocarboxamides from this compound is not described.

Polymer Chemistry Applications Utilizing Isocyanide Reactivity

Isocyanides are a unique class of monomers in polymer chemistry, capable of undergoing polymerization to form poly(isocyanide)s, which often adopt a rigid, helical secondary structure known as a poly(iminomethylene). rsc.orgresearchgate.net This polymerization can be initiated by various catalysts, including Lewis and Brønsted acids, as well as certain transition metal complexes, particularly Ni(II). rsc.orgresearchgate.net The resulting polymers exhibit atropisomerism, where the helical structure arises from hindered rotation around the single bonds in the polymer backbone. rsc.org

Another significant application of isocyanide reactivity in polymer chemistry involves their use in multicomponent reactions (MCRs) to synthesize highly functional monomers. nih.gov For instance, the Passerini reaction, which combines an isocyanide, a carboxylic acid, and an aldehyde, can be employed to create α-acyloxycarboxamide monomers bearing polymerizable groups (e.g., styrenic or acrylic moieties). nih.gov These functional monomers can then be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to produce well-defined homopolymers and copolymers. nih.gov This approach allows for the straightforward incorporation of diverse functionalities into the polymer side chains. nih.gov

Isocyanide-based polymers (IBPs) can be constructed from monomers containing either a single isocyanide group or two isocyanide groups (diisocyanides). nih.gov The unique reactivity of the isocyanide functional group, including its ability to participate in α-addition and coordination reactions, makes it a valuable building block for creating novel functional macromolecules and materials. rsc.orgnih.gov

Despite the established utility of isocyanides in polymer science, the provided search results contain no specific information on the use of this compound as a monomer or reactant in polymer chemistry. Consequently, there is no available data on its polymerization behavior, its use in synthesizing functional monomers via MCRs, or the properties of any resulting polymers.

Enantioselective Synthesis with this compound and its Chiral Derivatives

Enantioselective synthesis involving isocyanides is a rapidly advancing field, leveraging the unique reactivity of the isocyano group to construct chiral molecules. Isocyanides are key components in asymmetric multicomponent reactions, such as the Passerini and Ugi reactions, which can generate stereocenters with high control when chiral catalysts or chiral reactants are employed. nih.govrsc.org Catalytic asymmetric transformations of isocyanides have been developed to create not only central chirality but also more complex non-central chirality, including axial, planar, and helical forms. nih.gov

The strategies for achieving enantioselectivity in isocyanide-based reactions are diverse. They include the use of:

Chiral Lewis acid catalysts to activate reactants and control the stereochemical outcome. nih.gov

Chiral Brønsted acids or organocatalysts, such as chiral thioureas, which can activate substrates through hydrogen bonding. nih.gov

Chiral starting materials, where the stereochemical information is embedded in one of the components, such as a chiral amine, carboxylic acid, or the isocyanide itself. researchgate.net

While these general principles are well-established for a range of isocyanides, the provided search results contain no specific examples of the use of This compound in any enantioselective synthesis. Furthermore, there is no information available regarding the synthesis or application of chiral derivatives of this compound . Consequently, there are no research findings, data tables, or detailed discussions on its performance in asymmetric reactions to report.

Asymmetric Multicomponent Reactions

Asymmetric multicomponent reactions (AMCRs) are powerful tools in organic synthesis, enabling the construction of complex, chiral molecules in a single, atom-economical step from three or more starting materials. nih.gov Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are particularly prominent in this field. wikipedia.orgmdpi.com The development of catalytic asymmetric versions of these reactions has been a major focus, allowing for the generation of enantiomerically enriched products. nih.govbroadinstitute.org

The role of this compound in such reactions is of considerable interest due to the electronic influence of the meta-nitro group. This electron-withdrawing group is expected to decrease the nucleophilicity of the isocyanide carbon, which can affect reaction rates and the efficiency of catalytic cycles. Research on the closely related p-nitrophenyl isocyanide has shown that the presence of a nitro group can deactivate the isonitrile's nucleophilicity, making its participation in Passerini reactions less common. A similar effect can be anticipated for the meta-substituted isomer.

In the context of asymmetric Passerini reactions, which typically involve an aldehyde, a carboxylic acid, and an isocyanide, the use of chiral catalysts is paramount for achieving enantioselectivity. broadinstitute.org Chiral Lewis acids, such as copper(II) complexes with bis(oxazoline) ligands, have been successfully employed to catalyze the asymmetric addition of isocyanides to aldehydes, generating chiral α-acyloxy amides. broadinstitute.org The substrate scope of these reactions has been explored, and while a wide range of isocyanides can be used, the electronic nature of the isocyanide can influence both the yield and the enantiomeric excess of the product. For an electron-deficient isocyanide like this compound, the reaction may require more forcing conditions or highly active catalytic systems to proceed efficiently.

The Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, is another cornerstone of multicomponent chemistry. mdpi.comd-nb.info Asymmetric variants of the Ugi reaction often rely on the use of chiral starting materials, such as chiral amines or carboxylic acids, to induce stereoselectivity. nih.gov While catalytic asymmetric Ugi reactions are also being developed, the electronic properties of the isocyanide component remain a crucial factor. The reduced nucleophilicity of this compound could potentially be advantageous in certain catalytic systems by minimizing uncatalyzed background reactions, which can erode enantioselectivity.

Detailed research findings on the specific use of this compound in asymmetric multicomponent reactions are not extensively documented in the literature, likely due to the aforementioned electronic deactivation. However, the general principles of asymmetric isocyanide-based multicomponent reactions provide a framework for predicting its behavior. The following table illustrates typical results from an asymmetric Passerini reaction with a representative aromatic isocyanide, showcasing the potential for high enantioselectivity.

| Entry | Aldehyde | Carboxylic Acid | Aromatic Isocyanide | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Benzoic Acid | Phenyl Isocyanide | Cu(OTf)2-PyBox | 85 | 92 |

| 2 | Isovaleraldehyde | Acetic Acid | Phenyl Isocyanide | Cu(OTf)2-PyBox | 78 | 88 |

| 3 | Cinnamaldehyde | Benzoic Acid | Phenyl Isocyanide | Cu(OTf)2-PyBox | 82 | 90 |

Diastereoselective Transformations

Diastereoselective transformations aim to control the formation of one diastereomer over another, which is a fundamental challenge in the synthesis of molecules with multiple stereocenters. Isocyanides, including this compound, can participate in such reactions, where the stereochemical outcome is dictated by the existing chirality in the other reactants or by a chiral auxiliary.

In diastereoselective multicomponent reactions, if one of the components is chiral and non-racemic, it can influence the stereochemistry of the newly formed stereocenter. For example, in a Ugi reaction with a chiral amine, the resulting product can be formed as a mixture of diastereomers. nih.gov The ratio of these diastereomers is a measure of the diastereoselectivity of the reaction. The electronic nature of the isocyanide can play a role in the transition state energies, thereby affecting the diastereomeric ratio. The electron-withdrawing nitro group in this compound could potentially enhance diastereoselectivity by promoting more ordered transition states through dipole-dipole interactions or by altering the reaction mechanism.

Diastereoselective Ugi reactions have been successfully carried out using chiral β-amino alcohols, leading to polyfunctionalized peptidomimetics with good levels of diastereocontrol. nih.gov The choice of isocyanide in these reactions can impact the diastereomeric ratio, although systematic studies with a wide range of electronically diverse isocyanides are not always available.

Beyond multicomponent reactions, isocyanides can also participate in other diastereoselective transformations, such as cycloadditions. For instance, the reaction of an isocyanide with a chiral substrate containing a double or triple bond can lead to the formation of cyclic products with a preference for one diastereomer. The electronic properties of this compound would be expected to influence the energetics of the cycloaddition transition state, potentially leading to different levels of diastereoselectivity compared to electron-rich aromatic isocyanides.

While specific examples detailing the use of this compound in diastereoselective transformations are scarce, the principles of stereochemical control in isocyanide chemistry are well-established. The following table provides illustrative data for a diastereoselective Ugi reaction using a chiral amine and a representative aromatic isocyanide, demonstrating the potential for achieving high diastereoselectivity.

| Entry | Aldehyde | Chiral Amine | Carboxylic Acid | Aromatic Isocyanide | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|---|

| 1 | Isobutyraldehyde | (R)-α-Methylbenzylamine | Acetic Acid | Phenyl Isocyanide | 90 | 85:15 |

| 2 | Benzaldehyde | (R)-α-Methylbenzylamine | Benzoic Acid | Phenyl Isocyanide | 88 | 90:10 |

| 3 | Cyclohexanecarboxaldehyde | (R)-α-Methylbenzylamine | Acetic Acid | Phenyl Isocyanide | 92 | 88:12 |

Theoretical and Computational Investigations of 1 Isocyano 3 Nitrobenzene

Electronic Structure Analysis

The arrangement of electrons in 1-isocyano-3-nitrobenzene dictates its chemical and physical properties. Various computational methods have been employed to analyze its electronic characteristics, offering a detailed picture of its molecular orbitals and excited states.

Frontier molecular orbital theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are fundamental predictors of a molecule's behavior as an electron donor or acceptor.

In a study of various aromatic isocyanides, the HOMO and LUMO energy levels of this compound were calculated. researchgate.net The analysis revealed that the presence of the electron-withdrawing nitro group significantly influences the electronic properties. The LUMO is stabilized, indicating a higher electron affinity compared to isocyanides without such substitution. researchgate.net The isodensity surfaces for the HOMO and LUMO show the spatial distribution of these orbitals, highlighting the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. researchgate.net

Table 1: Calculated Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.10 |

| LUMO | -2.71 |

Data sourced from computational studies on aromatic isocyanides. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations have been utilized to determine its ground-state properties and to correlate theoretical data with experimental measurements. researchgate.net

Calculations have successfully predicted the ground-state reduction potentials, which show a strong correlation with experimentally measured values obtained through cyclic voltammetry. researchgate.net This agreement underscores the accuracy of DFT methods in modeling the electrochemical behavior of this compound. The correlation is particularly strong between the calculated LUMO energies and the ground-state redox potentials, where lower LUMO energies correspond to higher reduction potentials. researchgate.net

Additionally, DFT calculations at the B3LYP/6-31G(d) level of theory have been employed in studies involving reactions of this compound (also referred to as 3-nitrophenyl isocyanide). doi.org For instance, these calculations were used to determine the relative thermodynamic stability of potential product tautomers in a multi-component reaction, confirming the structure of the observed product. doi.org

To understand the behavior of this compound upon exposure to light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for computing excited-state properties, such as absorption spectra and redox potentials in the excited state.

TD-DFT calculations were instrumental in a study exploring the potential of aromatic isocyanides as organic photoredox catalysts. researchgate.net The study computed the excited-state redox potentials for a library of isocyanides, including this compound. These computational results provided key insights into the thermodynamic feasibility of photoinduced electron transfer processes, which is central to their function as photocatalysts. researchgate.net

Table 2: Ground-State and Excited-State Redox Potentials for this compound

| Redox Potential | Value (V vs SCE) in Acetonitrile |

|---|---|

| Ground-State (Calculated) | -0.86 |

| Excited-State (Calculated) | +2.24 |

Data sourced from computational studies on aromatic isocyanides. researchgate.net

Applications of Multi-State Complete Active Space Second-order Perturbation Theory (MS-CASPT2) specifically for the analysis of this compound have not been identified in the reviewed scientific literature. This advanced method is typically used for highly accurate calculations of excited states in molecules with complex electronic structures, but its application to this specific compound is not documented in available research.

Specific studies employing Natural Bond Orbital (NBO) analysis to investigate the electronic structure, charge distribution, and bonding interactions of this compound are not available in the surveyed literature. NBO analysis provides a chemically intuitive picture of bonding by analyzing the wave function in terms of localized orbitals, but its detailed application to this molecule has not been reported.

Mechanistic Modeling through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms by modeling transition states and reaction pathways. While this compound is used in various chemical transformations, detailed mechanistic modeling of its reactions is not extensively documented.

However, computational methods have been applied to understand aspects of reactions in which it participates. For example, DFT calculations were used to probe the relative stability of two possible tautomers of a product formed from a reaction starting with 3-nitrophenyl isocyanide. doi.org The calculations showed one tautomer to be significantly lower in energy by 10.2 kcal/mol, thus confirming it as the thermodynamically more stable and correct structure. doi.org This application, while not a full mechanistic pathway investigation, demonstrates the utility of computational modeling in understanding reaction outcomes involving this compound.

Elucidation of Reaction Pathways and Transition States

The determination of reaction pathways and the characterization of transition states are fundamental aspects of computational organic chemistry. Methodologies such as Density Functional Theory (DFT) are commonly employed to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. acs.orgberkeley.edu For a molecule like this compound, this would involve modeling its reactions, such as cycloadditions or nucleophilic attacks on the isocyanide carbon.

Computational chemists can locate transition state structures, which are first-order saddle points on the potential energy surface. github.ioreddit.com Vibrational frequency analysis is then used to confirm the nature of these stationary points; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.orgberkeley.edu For instance, in a hypothetical [3+2] cycloaddition reaction involving this compound, DFT calculations could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism by locating the corresponding transition states and any intermediates. acs.org The activation energy, calculated as the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. acs.org